molecular formula C18H24N2O3S B5623356 4-[4-hydroxy-3,5-di(propan-2-yl)anilino]benzenesulfonamide

4-[4-hydroxy-3,5-di(propan-2-yl)anilino]benzenesulfonamide

Cat. No.: B5623356
M. Wt: 348.5 g/mol
InChI Key: VBGHTWOMKJPMDR-UHFFFAOYSA-N
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Description

4-[4-hydroxy-3,5-di(propan-2-yl)anilino]benzenesulfonamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a sulfonamide group and a hydroxy-substituted aniline derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-hydroxy-3,5-di(propan-2-yl)anilino]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-hydroxy-3,5-di(propan-2-yl)aniline with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-hydroxy-3,5-di(propan-2-yl)anilino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of a nitro group would produce an amine.

Scientific Research Applications

4-[4-hydroxy-3,5-di(propan-2-yl)anilino]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[4-hydroxy-3,5-di(propan-2-yl)anilino]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt cellular processes in bacteria, making it a potential antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3,5-di(propan-2-yl)benzoic acid
  • 4-hydroxy-3,5-di(propan-2-yl)benzaldehyde
  • 4-hydroxy-3,5-di(propan-2-yl)aniline

Uniqueness

4-[4-hydroxy-3,5-di(propan-2-yl)anilino]benzenesulfonamide is unique due to its combined structural features of a hydroxy-substituted aniline and a sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

IUPAC Name

4-[4-hydroxy-3,5-di(propan-2-yl)anilino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-11(2)16-9-14(10-17(12(3)4)18(16)21)20-13-5-7-15(8-6-13)24(19,22)23/h5-12,20-21H,1-4H3,(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGHTWOMKJPMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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